![molecular formula C8H4ClNOS B1422460 7-Chlorothieno[3,2-b]pyridine-2-carbaldehyde CAS No. 387819-41-2](/img/structure/B1422460.png)
7-Chlorothieno[3,2-b]pyridine-2-carbaldehyde
Descripción general
Descripción
7-Chlorothieno[3,2-b]pyridine-2-carbaldehyde is a pyridine derivative and a pharmaceutical intermediate compound . It is used in the preparation of piperidines and deuterated thiophene pyridine compounds, and can also be used in the synthesis of compounds with anticancer activity .
Molecular Structure Analysis
The molecular structure of 7-Chlorothieno[3,2-b]pyridine-2-carbaldehyde is represented by the InChI code:1S/C7H4ClNS/c8-5-1-3-9-6-2-4-10-7(5)6/h1-4H . This indicates the presence of 7 carbon atoms, 4 hydrogen atoms, 1 chlorine atom, 1 nitrogen atom, and 1 sulfur atom in the molecule. Physical And Chemical Properties Analysis
7-Chlorothieno[3,2-b]pyridine-2-carbaldehyde is a solid at room temperature . It has a molecular weight of 169.63 . The exact physical and chemical properties such as melting point, boiling point, and density are not available in the retrieved resources.Aplicaciones Científicas De Investigación
Synthesis of Thienopyridines
A study by Meth–Cohn, Narine, and Tarnowski (1981) explains the conversion of acetamidothiophens into thienopyridines. This process involves the formation of thieno[3,2-b]- and thieno[3,4-b]-pyridines from acetamidothiophens, potentially relevant to the synthesis of 7-Chlorothieno[3,2-b]pyridine-2-carbaldehyde derivatives (Meth–Cohn, Narine, & Tarnowski, 1981).
Antibacterial Properties
Rao, Rao, and Prasad (2019) investigated the antibacterial properties of hydrazone derivatives bearing the 6-chlorothieno[3,2-c]pyridine moiety, indicating the potential antibacterial applications of related compounds, including 7-Chlorothieno[3,2-b]pyridine-2-carbaldehyde (Rao, Rao, & Prasad, 2019).
Antimalarial Drug Screening
Klemm, Barnish, and Zell (1970) explored the use of thienopyridines, including derivatives similar to 7-Chlorothieno[3,2-b]pyridine-2-carbaldehyde, in the screening of potential antimalarial drugs (Klemm, Barnish, & Zell, 1970).
Heterocyclic Chalcones Synthesis
Quiroga et al. (2010) described the synthesis of 6-chloropyrazolo[3,4-b]pyridine-5-carbaldehydes, which are structurally similar to 7-Chlorothieno[3,2-b]pyridine-2-carbaldehyde. These compounds were used in the synthesis of heterocyclic chalcones, suggesting potential applications in synthesizing diverse organic compounds (Quiroga et al., 2010).
Dihydrochromeno Azetidines Synthesis
Bertha et al. (1998) discussed the synthesis of dihydrochromeno[3,2-b]azet-2(1H)-ones, which might be relevant to the chemical behavior and applications of 7-Chlorothieno[3,2-b]pyridine-2-carbaldehyde (Bertha et al., 1998).
Safety and Hazards
Propiedades
IUPAC Name |
7-chlorothieno[3,2-b]pyridine-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClNOS/c9-6-1-2-10-7-3-5(4-11)12-8(6)7/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCOQDKNKQAPKGU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C2C=C(SC2=C1Cl)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClNOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60679094 | |
| Record name | 7-Chlorothieno[3,2-b]pyridine-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60679094 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
387819-41-2 | |
| Record name | 7-Chlorothieno[3,2-b]pyridine-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60679094 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


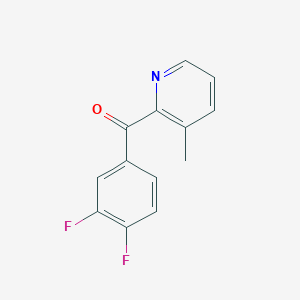

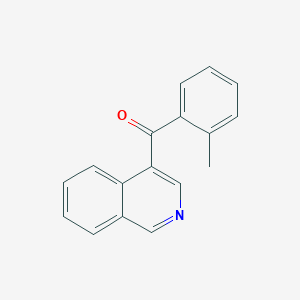

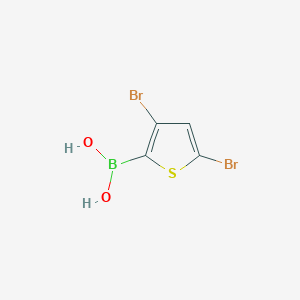
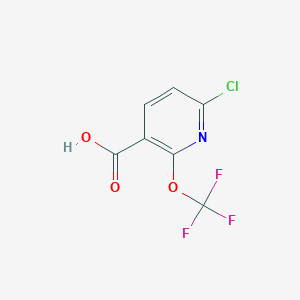
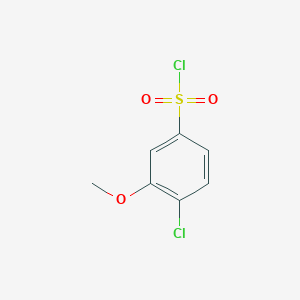
![1-Oxa-3,8-diazaspiro[4.5]decan-2-one hydrochloride](/img/structure/B1422386.png)

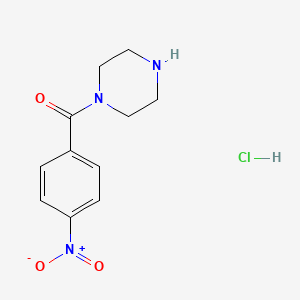
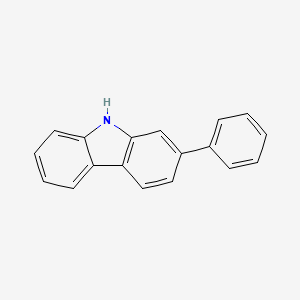

![[1-(4-methoxyphenyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B1422397.png)